molecular formula C16H13N3O2 B6425392 N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide CAS No. 2034305-83-2

N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide

Cat. No.: B6425392
CAS No.: 2034305-83-2
M. Wt: 279.29 g/mol
InChI Key: ZSTSAEZWRQKEFT-UHFFFAOYSA-N
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Description

N-({[2,4’-bipyridine]-4-yl}methyl)furan-3-carboxamide is a compound that combines the structural features of bipyridine and furan carboxamide Bipyridine derivatives are known for their applications in coordination chemistry, while furan carboxamides are recognized for their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,4’-bipyridine]-4-yl}methyl)furan-3-carboxamide typically involves the coupling of 2,4’-bipyridine with furan-3-carboxylic acid. One common method is the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in a solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, leading to faster reaction times and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({[2,4’-bipyridine]-4-yl}methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the bipyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Substituted bipyridine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,4’-bipyridine]-4-yl}methyl)furan-3-carboxamide is unique due to the presence of both bipyridine and furan carboxamide moieties, which confer distinct chemical and biological properties. The bipyridine moiety enhances its coordination ability with metal ions, while the furan carboxamide group contributes to its biological activity .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(14-4-8-21-11-14)19-10-12-1-7-18-15(9-12)13-2-5-17-6-3-13/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTSAEZWRQKEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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